5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol)
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Overview
Description
5,5’-Butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) is a chemical compound . It is a derivative of 4-methyl-4H-1,2,4-triazole-3-thiol , a mercapto-substituted 1,2,4-triazole ligand .
Chemical Reactions Analysis
The chemical reactions involving 4-methyl-4H-1,2,4-triazole-3-thiol have been studied. For instance, it has been found to exhibit electrochemically anticorrosive behavior when self-assembled monolayers of it are formed on the silver electrode .Scientific Research Applications
Corrosion Inhibition
5,5'-Butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) and its derivatives have demonstrated effectiveness as corrosion inhibitors. For instance, a study revealed its efficiency in inhibiting the corrosion of steel in hydrochloric acid solutions. This was confirmed through polarization and electrochemical impedance spectroscopy (EIS) tests. The inhibitor's adsorption onto the steel surface followed the Langmuir isotherm, indicating spontaneous adsorption processes (Ahmad & Hassan, 2012).
Antimicrobial and Antioxidant Properties
Compounds incorporating the 5,5'-butane-1,4-diylbis moiety, such as triazole-thiol and thiadiazole derivatives, have been synthesized and screened for antimicrobial activities. They displayed significant antimicrobial activities and good antioxidant properties (Düğdü et al., 2014).
Spectroscopic and Electronic Behavior
The molecular, spectroscopic, and electronic behavior of derivatives of 5,5'-butane-1,4-diylbis, such as 4,4'-(butane-1,4-diyl)bis compounds, have been studied using various spectroscopic methods and quantum chemical calculations. These studies provide insights into the nonlinear optical properties and electronic characteristics of these compounds (Evecen et al., 2018).
Physical-Chemical Properties
Research on new derivatives of 5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol), such as 5-(3-fluorophenyl) derivatives, has been conducted. This includes the synthesis and investigation of their physical-chemical properties, confirming their structures and chemical composition (Bihdan & Parchenko, 2018).
Mechanism of Action
Target of Action
Its constituents, 1h-1,2,4-triazole-3-thiol and 4-methyl-4h-1,2,4-triazole-3-thiol, have been studied . These compounds are known to interact with various targets, including cadmium (II) salts and silver electrodes .
Mode of Action
1h-1,2,4-triazole-3-thiol, a constituent of the compound, forms luminescent polymers with cadmium (ii) salts . Another constituent, 4-Methyl-4H-1,2,4-triazole-3-thiol, exhibits electrochemically anticorrosive behavior on silver electrodes . These interactions suggest that the compound may have similar properties.
Result of Action
Based on the properties of its constituents, it may exhibit luminescent properties and anticorrosive behavior .
Action Environment
It’s known that the constituents of the compound can react under certain conditions .
Properties
IUPAC Name |
4-methyl-3-[4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6S2/c1-15-7(11-13-9(15)17)5-3-4-6-8-12-14-10(18)16(8)2/h3-6H2,1-2H3,(H,13,17)(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEPSEZSFHGHCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCCCC2=NNC(=S)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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